Z-Phe-ONp
Description
Historical Context and Foundational Role in Peptide Chemistry
The journey of chemical peptide synthesis has been marked by the development of various protecting groups and coupling strategies to enable the stepwise assembly of amino acids into polypeptide chains. The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, providing a reliable and removable protecting group for the α-amino group of amino acids. nih.gov This paved the way for controlled peptide synthesis.
In the mid-20th century, the focus shifted towards developing efficient methods for activating the carboxyl group of an N-protected amino acid to facilitate the formation of a peptide bond with the amino group of another amino acid. The use of activated esters, particularly p-nitrophenyl esters, emerged as a significant advancement in this area. sci-hub.se
Z-Phe-ONp, as a p-nitrophenyl ester of a Cbz-protected amino acid, played a foundational role in the advancement of solution-phase peptide synthesis. The p-nitrophenyl group acts as a good leaving group, rendering the carbonyl carbon of the phenylalanine residue sufficiently electrophilic to react with a nucleophilic amino group of another amino acid or peptide. rsc.org This method offered several advantages that contributed to its widespread adoption:
Suppression of Racemization: One of the major challenges in peptide synthesis is the risk of racemization at the chiral center of the activated amino acid. The use of p-nitrophenyl esters was found to significantly minimize this side reaction, ensuring the stereochemical integrity of the resulting peptide. rsc.org
Crystallinity and Purity: this compound and other similar p-nitrophenyl esters are often crystalline solids. publish.csiro.au This characteristic facilitates their purification, allowing for the isolation of highly pure starting materials, which is crucial for the synthesis of well-defined peptides. publish.csiro.au
Stability: These activated esters are stable enough to be isolated, purified, and stored, yet reactive enough to undergo efficient coupling under mild conditions. nih.gov This balance of stability and reactivity was a significant improvement over more transient activating species.
The reliability of p-nitrophenyl esters like this compound contributed to the successful synthesis of numerous biologically active peptides and laid the groundwork for the development of more advanced peptide synthesis methodologies, including solid-phase peptide synthesis (SPPS). peptide.com
Strategic Position as an Activated Ester in Organic Synthesis
The utility of this compound extends beyond its historical significance in peptide chemistry. It serves as a prime example of an activated ester, a class of compounds widely employed in organic synthesis for the formation of amide bonds. The principle of using an electron-withdrawing group to activate a carboxyl group for nucleophilic attack is a fundamental concept in organic chemistry.
The strategic advantages of using this compound and other p-nitrophenyl esters in organic synthesis include:
Mild Reaction Conditions: The amidation reaction using this compound typically proceeds under neutral or mildly basic conditions at room temperature, which is compatible with a wide range of functional groups. researchgate.net This avoids the harsh conditions often required by other coupling methods.
High Chemoselectivity: The reaction is highly chemoselective, with the activated ester preferentially reacting with primary and secondary amines over other nucleophilic functional groups like alcohols or thiols. researchgate.net
Predictable Reactivity: The reactivity of p-nitrophenyl esters is well-understood and predictable, allowing for controlled and reproducible synthesis. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQUPLPBPLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-86-1, 2578-84-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]phenylalanine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 3-phenyl-N-((phenylmethoxy)carbonyl)-L-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC118440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |
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Synthesis Methodologies for Z Phe Onp and Analogues
Established Synthetic Pathways for Z-Phe-ONp
The formation of the active ester this compound from N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and 4-nitrophenol (B140041) primarily focuses on activating the carboxyl group of Z-Phe-OH to facilitate its reaction with HONp.
Transesterification Reaction Approaches
While direct transesterification of N-benzyloxycarbonyl-L-phenylalanine with 4-nitrophenol is mentioned as a general preparation method chembk.com, detailed specific procedures for this compound via transesterification in the search results are limited. Transesterification generally involves the exchange of the alkoxy group of an ester with another alcohol. In the context of active ester formation, this could potentially involve reacting a simple alkyl ester of Z-Phe-OH with 4-nitrophenol under appropriate conditions, possibly catalyzed by acids, bases, or other reagents like N-heterocyclic carbenes (NHCs) nih.gov. However, the primary methods described for this compound synthesis involve activating the carboxyl group of Z-Phe-OH directly before reaction with 4-nitrophenol.
Dicyclohexylcarbodiimide (B1669883) (DCC)-Mediated Esterification
The dicyclohexylcarbodiimide (DCC) method is a widely used coupling procedure for forming ester bonds, including the synthesis of active esters like this compound thieme-connect.degoogle.comoup.com. This method involves the reaction of a carboxylic acid (Z-Phe-OH) with an alcohol (HONp) in the presence of DCC. DCC acts as a dehydrating agent, forming an O-acylisourea intermediate with the carboxyl group, which is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol, yielding the ester and dicyclohexylurea (DCU) as a byproduct thieme-connect.deorganic-chemistry.org.
A general procedure for preparing Z-Xaa-ONp (where Xaa is an amino acid) using DCC involves adding a 20% excess of HONp to a 0.2-0.5 M solution of Z-Xaa-OH in ethyl acetate (B1210297) thieme-connect.de. The calculated amount of DCC is then added to the solution at 0°C, and the mixture is stirred for 30 minutes at 0°C, followed by 1 hour at room temperature thieme-connect.de. The precipitated DCU is removed by filtration, and the product is typically purified by crystallization from hot ethanol (B145695) thieme-connect.de. Yields for this compound using this method are reported to be in the range of 85-90% thieme-connect.de.
The presence of tertiary amines can influence the reaction and product purity. While a tertiary amine is necessary for efficient reaction, using triethylamine (B128534) can lead to some racemization; this compound obtained with 0.2 equivalents of triethylamine contained 0.35% of the D-isomer thieme-connect.de. Using N-methylmorpholine as the base has been reported to yield enantiomerically pure products thieme-connect.de. The addition of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate DCC-mediated esterification and suppress side product formation, even with sterically hindered substrates organic-chemistry.org.
Alternative Carboxyl Group Activation Strategies
Beyond DCC, other strategies for activating the carboxyl group of Z-Phe-OH for reaction with 4-nitrophenol have been explored. These methods generally involve forming a reactive intermediate from the carboxylic acid that can readily react with the phenol.
Another alternative involves using activating reagents that form activated esters directly or through reactive intermediates other than O-acylisoureas or mixed anhydrides. For instance, the reaction of N-benzyloxycarbonyl-L-phenylalanine with ethyl 2-p-nitrophenyloxycarbonyloxyimino-2-cyanoacetate in the presence of 4-ethylmorpholine (B86933) in methylene (B1212753) chloride has been reported to yield this compound prepchem.com. This method involves a different type of activating group that facilitates the ester formation.
Polymeric insoluble active esters have also been synthesized by coupling N-blocked amino acids, including benzyloxycarbonyl-L-phenylalanine, with cross-linked poly-4-hydroxy-3-nitrostyrene using the DCC method acs.org. These polymeric active esters can then be used in peptide synthesis acs.org.
Homologation Techniques and Concomitant Active Ester Formation
Homologation techniques extend a carbon chain, typically by one methylene unit. The Arndt-Eistert method is a classical homologation procedure that involves converting a carboxylic acid to a diazoketone, followed by a Wolff rearrangement and trapping of the resulting ketene. This method has been adapted for the homologation of N-protected α-amino acids to β-amino acids niscpr.res.inpageplace.de.
A specific application of the Arndt-Eistert homologation relevant to active ester formation involves the Wolff rearrangement of α-aminodiazoketones derived from N-urethane protected α-amino acids (such as Z-protected amino acids) in the presence of o-nitrophenol, catalyzed by silver acetate niscpr.res.in. This process allows for the homologation of the α-amino acid to a β-amino acid with the concomitant formation of the corresponding o-nitrophenyl ester niscpr.res.in. The resulting Z-β-homoamino acid o-nitrophenyl esters can serve as building blocks for β-peptide synthesis niscpr.res.in. While this method focuses on forming o-nitrophenyl esters of homologated amino acids, it demonstrates a technique where homologation and active ester formation are coupled.
Direct homologation of this compound itself is not a standard transformation. However, techniques like the Kowalski ester homologation can homologate esters by reacting them with dibromomethyllithium and subsequent rearrangements organic-chemistry.org. Applying such methods to this compound would likely modify the ester or the phenylalanine side chain, rather than extending the peptide backbone while retaining the active ester functionality. The primary context where homologation is discussed alongside active ester formation for protected amino acids is in the synthesis of homologous amino acid derivatives, like β-amino acid active esters niscpr.res.in.
Preparation of Enantiomeric Forms of this compound
This compound is typically prepared from commercially available N-benzyloxycarbonyl-L-phenylalanine (Z-L-Phe-OH), which is derived from the naturally occurring L-enantiomer of phenylalanine ontosight.ai. Therefore, the standard synthesis procedures described above, when starting with Z-L-Phe-OH, yield Z-L-Phe-ONp, the L-enantiomer.
The preparation of the D-enantiomer, Z-D-Phe-ONp, would similarly involve starting from N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH) and applying the same esterification methodologies, such as the DCC-mediated coupling with 4-nitrophenol thieme-connect.degoogle.com. Z-D-Phe-OH is either synthesized from D-phenylalanine or obtained through the resolution of racemic phenylalanine followed by Z-protection tcichemicals.comchemicalbook.com.
Maintaining enantiomeric purity is crucial in peptide synthesis. As noted earlier, the choice of base and reaction conditions during the esterification step, particularly with methods like DCC coupling, can influence the degree of racemization at the α-carbon of the amino acid residue thieme-connect.dewiley-vch.de. Using hindered bases or specific additives can help minimize racemization thieme-connect.deorganic-chemistry.org.
The enantiomeric purity of this compound can be assessed using chiral analytical techniques, such as chiral HPLC mdpi.combeilstein-journals.org. Studies have also investigated the stereoselectivity of reactions involving enantiomeric forms of activated esters like this compound, for example, in enzymatic hydrolysis or catalysis by artificial systems nih.govpsu.eduoup.com.
Role of Z Phe Onp in Peptide Synthesis Methodologies
Active Ester Coupling Reactions in Peptide Bond Formation
The "active ester" method is a cornerstone of peptide synthesis, providing a balance between the activation of a carboxyl group for amide bond formation and the minimization of side reactions, particularly racemization. Z-Phe-ONp is a classic example of such an active ester, where the electron-withdrawing nature of the p-nitrophenyl group renders the ester carbonyl carbon highly susceptible to nucleophilic attack by the amino group of another amino acid or peptide.
The reaction can be summarized as follows: this compound + H₂N-R → Z-Phe-NH-R + HONp
This mechanism is advantageous because the activation is sufficient for the reaction to proceed efficiently, but generally not so high as to cause significant racemization of the activated amino acid residue.
Kinetic studies provide valuable insights into the reactivity of active esters and allow for a quantitative comparison of different coupling strategies. The coupling reactions involving active esters are typically second-order processes. thieme-connect.de The rate of the reaction is dependent on the concentrations of both the active ester and the amino component.
Studies have determined the second-order coupling rate constant (Kc) for this compound with Val-OMe in THF at 23°C. thieme-connect.de These kinetic analyses demonstrate that the reactivity of active esters is significantly influenced by the nature of the activating group. For instance, p-nitrophenyl esters, while widely used, couple significantly slower than other active esters like pentafluorophenyl (OPfp) and pentachlorophenyl (OPcp) esters. thieme-connect.de The N-protecting group also plays a role; Z-protected amino acid active esters have been observed to couple faster than their corresponding Boc-protected counterparts in most cases, a difference that is likely attributable to steric factors. thieme-connect.de
Interactive Table: Second-Order Coupling Rate Constants of Various Active Esters This table presents comparative kinetic data for the coupling of different active esters with Val-OMe in THF at 23°C.
| Active Ester | Second-Order Rate Constant (Kc) [M⁻¹s⁻¹] | Relative Rate vs. This compound |
|---|---|---|
| This compound | 0.03 | 1.00 |
| Boc-Phe-ONp | 0.05 | 1.67 |
| Z-Phe-OPcp | 0.29 | 9.67 |
| Boc-Phe-OPcp | 0.30 | 10.00 |
| Z-Cys(Bzl)-OSu | 5.4 | 180.00 |
| Boc-Cys(Bzl)-OSu | 3.4 | 113.33 |
Data sourced from Kovacs et al. (1975). thieme-connect.de
Several factors critically influence the efficiency and outcome of coupling reactions involving this compound.
Activating Group: The rate of aminolysis is directly related to the electron-withdrawing strength of the phenolic portion of the active ester. thieme-connect.de More acidic phenols generally yield more reactive esters. The order of reactivity often follows the sequence: pentafluorophenyl > pentachlorophenyl > p-nitrophenyl. thieme-connect.dethieme-connect.de
N-Protecting Group: As noted in kinetic studies, the N-terminal protecting group can affect coupling rates. The benzyloxycarbonyl (Z) group in this compound, for example, leads to faster coupling compared to the tert-butyloxycarbonyl (Boc) group in many instances, which is often attributed to reduced steric hindrance. thieme-connect.de
Solvent: The choice of solvent is crucial. Solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate the reactants. thieme-connect.dealameed.edu.iq The polarity and solvating power of the medium can influence the reaction rates and the solubility of both reactants and products.
Base: In couplings where the amino component is an amino acid salt, a tertiary amine base is required to liberate the free amino group for the nucleophilic attack. However, the presence of tertiary amines can also increase the risk of racemization, especially with highly activated esters. thieme-connect.de For this compound, some enantiomerization has been observed in the presence of triethylamine (B128534). thieme-connect.de
Temperature: While active ester couplings typically proceed at room temperature, temperature can be a factor. Lower temperatures can be used to minimize side reactions, including racemization, though this will also decrease the reaction rate.
Steric Hindrance: The steric bulk of both the activated amino acid and the nucleophilic amino component can significantly impact the coupling rate. Reactions involving sterically hindered amino acids, such as valine or isoleucine, are often slower.
Integration of this compound in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS) remains a powerful strategy, particularly for the large-scale production of peptides and for syntheses that require the purification of intermediates. This compound is well-suited for this approach due to its crystalline nature, stability, and moderate reactivity, which allows for controlled coupling.
In a stepwise elongation strategy, the peptide chain is built one amino acid at a time. A typical protocol involving this compound would start with an amino acid ester (e.g., H-Gly-OEt). This C-terminally protected amino acid is reacted with this compound. After the coupling is complete, the reaction mixture is worked up to remove the excess reactants and the p-nitrophenol byproduct. The resulting protected dipeptide (e.g., Z-Phe-Gly-OEt) is then purified, often by crystallization. The N-terminal Z-group can then be removed (e.g., by hydrogenolysis) to yield the free-amine dipeptide ester (H-Phe-Gly-OEt), which is then ready for the next coupling step with another activated amino acid.
An example is the synthesis of the protected tripeptide Z-Gly-Phe-Gly-OEt. In this procedure, Z-Gly-OH is first coupled to H-Phe-ONp to generate the active ester of the dipeptide, Z-Gly-Phe-ONp. This intermediate is then reacted in situ with H-Gly-OEt to yield the final product. thieme-connect.de Another documented synthesis involves the initial acylation of H-Phe-NH₂ with Z-Asp(Bzl)-ONp, followed by the coupling of the resulting dipeptide amide with Boc-Met-ONp, demonstrating a stepwise approach. dss.go.th
Segment condensation, or fragment coupling, involves the synthesis of smaller protected peptide fragments which are then coupled together to form the final, larger peptide. This strategy can be more efficient than stepwise synthesis for long peptides and can help to overcome solubility issues.
Active esters like this compound are employed in segment condensation strategies, particularly when the C-terminal amino acid of the carboxyl-component fragment is glycine (B1666218) or proline, to minimize the risk of racemization. A protected peptide fragment with a C-terminal phenylalanine, activated as a p-nitrophenyl ester (e.g., Z-Peptide-Phe-ONp), can be prepared and then reacted with another peptide fragment that has a free N-terminal amino group (the amino-component).
For example, a synthetic strategy for a C-terminal sequence of cholecystokinin (B1591339) involved the synthesis of Z-Asp(Bzl)-Phe-NH₂. This protected dipeptide amide could then serve as an amino-component for coupling with another activated peptide segment. Conversely, a fragment ending in phenylalanine could be activated as the ONp ester for coupling. The primary challenge in segment condensation is maintaining chiral purity at the C-terminal residue of the carboxyl component. While active esters are generally considered safe in this regard, the conditions must be carefully controlled. The use of this compound in such a strategy requires careful consideration of coupling conditions to ensure high yields and prevent side reactions.
Utilization of this compound in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. This compound, as a pre-activated form of phenylalanine, can be employed in this methodology, although its use is accompanied by specific considerations.
Adaptations for Solid-Phase Applications
The application of this compound in SPPS requires adaptations to standard protocols, primarily due to its moderate reactivity and the nature of its protecting and activating groups. The benzyloxycarbonyl (Z) group is a well-established protecting group, while the p-nitrophenyl (ONp) ester provides a stable yet reactive handle for coupling.
A key challenge in utilizing this compound in SPPS is managing its reactivity to ensure efficient coupling without promoting side reactions. The moderate reactivity of the p-nitrophenyl ester can necessitate longer coupling times or the use of higher temperatures to drive the reaction to completion. However, such conditions can also increase the risk of side reactions, including racemization. Therefore, a careful balance of reaction conditions is crucial.
The choice of solid support and linker can also influence the successful incorporation of this compound. While compatible with various resin systems, the specific properties of the resin, such as its swelling capacity in different solvents, can affect the accessibility of the growing peptide chain to the activated amino acid.
Considerations for Water-Compatible SPPS Architectures
The development of water-compatible or "green" SPPS methodologies presents a significant challenge for hydrophobic reagents like this compound. The limited solubility of this compound in aqueous media is a primary obstacle to its direct application in such systems. fu-berlin.de This necessitates the use of co-solvents or specialized delivery techniques to ensure the reagent is available for the coupling reaction.
Research into self-assembling peptides has provided insights into the behavior of hydrophobic species in aqueous environments. In these studies, this compound has been used as a substrate to probe the catalytic activity of these peptide assemblies. researchgate.netresearchgate.netresearchgate.netresearchgate.net These investigations highlight the tendency of hydrophobic molecules to interact with non-polar regions of the peptide-resin matrix, which could potentially be leveraged to facilitate coupling in a predominantly aqueous environment. However, direct and efficient coupling of this compound in a fully aqueous SPPS system remains a significant hurdle, often requiring innovative approaches to overcome its poor water solubility.
Stereochemical Control and Racemization Prevention in this compound Mediated Couplings
Maintaining the stereochemical integrity of the chiral amino acid centers is paramount in peptide synthesis. The use of this compound, like other activated amino acid derivatives, introduces the risk of racemization, which can lead to the formation of undesired diastereomeric peptides.
Analysis of Stereomutation Pathways
The principal pathway for the racemization of this compound during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This process is typically base-catalyzed. The presence of a base, often a tertiary amine used to neutralize the protonated N-terminus of the growing peptide chain, can abstract the alpha-proton of the activated phenylalanine residue. This leads to the formation of the planar oxazolone (B7731731) ring, which can then be reprotonated from either face, resulting in a mixture of L- and D-isomers.
Studies have shown that the extent of racemization is highly dependent on the reaction conditions, particularly the nature of the base and the solvent system employed. For instance, in a mixed solvent system of dimethylformamide and water, the degree of enantiomerization of this compound varies significantly with the base used.
| Base (1.0 equivalent) | % D-D-peptide formed |
|---|---|
| NaHCO₃ | 10.2 |
| Na₂CO₃ | 4.7 |
Table 1: Enantiomerization of this compound in the reaction with the sodium salt of H-Val-OH in a dimethylformamide-water (4:1) mixture at 23°C. alameed.edu.iq
These findings underscore the critical role of the base in influencing the stereochemical outcome of this compound mediated couplings.
Methodological Approaches to Minimize Racemization
Several strategies can be employed to minimize the risk of racemization when using this compound in peptide synthesis.
One common approach is the addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt). While direct studies on the effect of HOBt specifically with this compound are not extensively detailed in the provided search results, the general principle involves the in-situ formation of a more reactive and less racemization-prone HOBt ester. This intermediate then rapidly reacts with the amine component, minimizing the lifetime of the activated p-nitrophenyl ester and, consequently, the opportunity for oxazolone formation.
Careful selection of the base is another critical factor. The use of sterically hindered or weaker bases can reduce the rate of proton abstraction from the alpha-carbon, thereby suppressing racemization. As indicated by the data in Table 1, the choice of base can have a significant impact on the level of enantiomerization. alameed.edu.iq
Furthermore, controlling the reaction temperature and time is essential. Lowering the temperature can decrease the rate of both the desired coupling reaction and the undesired racemization. Optimizing the coupling time to be just sufficient for complete reaction can also help to limit the exposure of the activated amino acid to conditions that promote racemization.
Protecting Group Chemistry Associated with the Benzyloxycarbonyl Z Moiety
Functional Attributes of the Z-Group in Z-Phe-ONp
The benzyloxycarbonyl (Z), or carbobenzoxy (Cbz), group is a widely utilized carbamate-type protecting group for amines, particularly in solution-phase peptide synthesis. masterorganicchemistry.combachem.com In the context of this compound, the Z group serves to protect the α-amino group of Phenylalanine. This protection facilitates controlled coupling reactions by preventing self-coupling or reaction of the α-amino group with the activated ONp ester. ucalgary.ca The Z group is typically introduced by reaction with benzyl (B1604629) chloroformate (Z-Cl) or related reagents like Z-succinimido carbonate (Z-OSu). wikipedia.orgwiley-vch.de
Stability Characteristics During Coupling Reactions
The Z group is generally stable under the conditions commonly employed for peptide coupling reactions. researchgate.netthieme-connect.de This stability is essential to ensure that the α-amino group remains protected while the activated carboxyl group (in this compound, the activated para-nitrophenyl (B135317) ester) reacts with the amino group of the incoming amino acid or peptide fragment. ucalgary.ca Urethane-protected amino acids, including those bearing the Z group, typically retain their optical purity during activation, which is critical for preventing racemization at the α-carbon stereocenter during coupling. bachem.com However, the Z group's stability profile means it is not readily removed under the mild basic conditions used for the deprotection of other common protecting groups like Fmoc. bachem.comwikipedia.org
Selective Removal Strategies for the Z-Group
Catalytic Hydrogenation
Catalytic hydrogenation is a primary method for the removal of the Z group. bachem.commasterorganicchemistry.com This process typically involves treating the Z-protected compound with hydrogen gas in the presence of a palladium catalyst, often palladium on activated carbon (Pd/C). masterorganicchemistry.comacs.orgtaylorfrancis.com The reaction cleaves the benzyl-oxygen bond, leading to the release of the free amine, toluene, and carbon dioxide. taylorfrancis.com This method is considered mild as it occurs under neutral pH conditions, making it suitable for molecules containing acid- or base-sensitive functional groups. masterorganicchemistry.com Catalytic transfer hydrogenation, using hydrogen donors like formic acid or cyclohexene (B86901) with a palladium catalyst, can also be employed for Z group removal. researchgate.netresearchgate.net Research has explored improved palladium catalysts for more efficient Z group deprotection, demonstrating faster reaction times compared to standard catalysts. taylorfrancis.com
Acidolysis-Based Deprotection
The Z group can also be removed by treatment with strong acids, a process known as acidolysis. bachem.comwiley-vch.de Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or neat hydrogen fluoride (B91410) (HF) can cleave the Z group. bachem.combachem.com However, these conditions are generally considered harsh and may not be compatible with all functional groups or peptide sequences. wikipedia.org Acidolysis of Z groups involves the cleavage of the carbamate (B1207046) linkage under acidic conditions. While effective, strong acid treatments can potentially lead to side reactions, including the cleavage of other acid-labile protecting groups or modifications to sensitive amino acid residues. cdnsciencepub.comosti.gov The acid lability of the Z group can be influenced by substituents on the aromatic ring, with electron-withdrawing groups increasing acid stability and electron-donating groups decreasing it. bachem.com
Orthogonal Protecting Group Strategies in Conjunction with this compound
Orthogonal protecting group strategies are essential in complex peptide synthesis to allow for the selective removal of one protecting group in the presence of others. biosynth.commasterorganicchemistry.com The Z group's distinct deprotection methods (hydrogenation and strong acidolysis) enable its use in orthogonal strategies with protecting groups removed by other mechanisms, such as base-labile groups like Fmoc or acid-labile groups like Boc (tert-butyloxycarbonyl) under milder conditions. bachem.commasterorganicchemistry.comcsic.es
Enzymology and Biochemical Applications of Z Phe Onp
Z-Phe-ONp as a Substrate for Proteolytic Enzymes
N-Benzyloxycarbonyl-L-phenylalanine 4-nitrophenyl ester, commonly abbreviated as this compound, is a synthetic chromogenic ester substrate widely employed in biochemical assays to study the activity of various proteolytic enzymes. Its structure incorporates key features that make it particularly useful: an N-terminal benzyloxycarbonyl (Z) group, which provides a bulky hydrophobic block; a phenylalanine residue, which is specifically recognized by proteases that cleave at the C-terminus of large hydrophobic amino acids; and a 4-nitrophenyl (ONp) ester leaving group. The hydrolysis of the ester bond by a protease releases 4-nitrophenol (B140041) (p-nitrophenol), a compound that, in its phenolate (B1203915) form at alkaline pH, exhibits a distinct yellow color. This property allows for the continuous and convenient monitoring of enzymatic activity through spectrophotometry.
Specificity Profiling of Proteases Towards Phenylalanine Esters
The specificity of a protease, which describes its preference for cleaving peptide bonds adjacent to specific amino acid residues, is a fundamental characteristic. Phenylalanine esters, such as this compound, are valuable tools for probing the S1 subsite of a protease—the binding pocket that accommodates the amino acid residue on the C-terminal side of the scissile bond (the P1 position).
By comparing the kinetic parameters (kcat, Km, and kcat/Km) for the hydrolysis of a series of analogous ester substrates where the P1 residue is varied (e.g., phenylalanine, tyrosine, leucine, alanine), researchers can construct a specificity profile. nih.govacs.org For instance, enzymes like chymotrypsin (B1334515) show a strong preference for large aromatic residues like phenylalanine, resulting in significantly higher catalytic efficiency (kcat/Km) for this compound compared to esters of smaller, non-aromatic amino acids like glycine (B1666218) or alanine. nih.gov This differential activity directly reflects the architecture and chemical environment of the enzyme's S1 binding pocket, which in chymotrypsin is a deep, hydrophobic cavity perfectly suited to accommodate the bulky phenyl group of phenylalanine. sigmaaldrich.com The use of such substrates has been instrumental in mapping the active sites and understanding the molecular basis of substrate recognition for a wide range of proteases. nih.govacs.orgnih.gov
Hydrolysis by Carboxylase Enzymes
Carboxylase enzymes (EC 6.4.1) constitute a class of ligases that catalyze the chemical addition of a carboxyl group to a substrate. A well-known example is acetyl-CoA carboxylase, which catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. youtube.com The primary function of these enzymes is carboxylation, a process that typically requires biotin (B1667282) and ATP. youtube.com
In contrast, the hydrolysis of an ester bond, as required to cleave this compound, is a hydrolytic reaction catalyzed by hydrolases (EC 3), not ligases. The enzymes responsible for hydrolyzing ester-containing compounds are broadly classified as esterases (EC 3.1.1). While some enzymes can exhibit promiscuous or secondary activities, the hydrolysis of an amino acid ester like this compound is not a recognized or characteristic reaction of carboxylases. The catalytic mechanisms and active site structures are fundamentally different; carboxylases are designed for CO2 transfer, whereas proteases and esterases are configured for nucleophilic attack on a carbonyl carbon to effect hydrolysis. youtube.comnih.gov Therefore, this compound is not considered a substrate for carboxylase enzymes.
Hydrolysis by Chymotrypsin-Like Enzymes
This compound is a classic and highly effective substrate for α-chymotrypsin and other chymotrypsin-like serine proteases. sigmaaldrich.comresearchgate.net These enzymes are defined by their preference for cleaving peptide bonds following large hydrophobic residues, with a particular affinity for aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. sigmaaldrich.comresearchgate.net The hydrolysis of this compound by chymotrypsin proceeds via a two-step "ping-pong" mechanism. sigmaaldrich.com
Acylation: The serine-195 residue in the chymotrypsin active site, acting as a potent nucleophile, attacks the carbonyl carbon of the ester bond in this compound. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release 4-nitrophenol, leaving the N-benzyloxycarbonyl-L-phenylalanine moiety covalently attached to the enzyme as an acyl-enzyme intermediate. nih.gov
Deacylation: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This process, facilitated by the catalytic triad (B1167595), leads to the hydrolysis of the acyl-enzyme bond, releasing the N-benzyloxycarbonyl-L-phenylalanine product and regenerating the active enzyme. sigmaaldrich.comnih.gov
For ester substrates like this compound, the deacylation step is typically rate-limiting. The kinetic parameters for the hydrolysis of this compound and related substrates by bovine chymotrypsin highlight its specificity.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| N-Acetyl-L-phenylalanine methyl ester | 1.5 | 49 | 32,667 |
| N-Acetyl-glycyl-L-phenylalanine methyl ester | 0.8 | 115 | 143,750 |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.15 | 40 | 266,667 |
Note: Direct kinetic values for this compound can vary significantly based on assay conditions (e.g., solvent composition). The table presents data for structurally similar and commonly used chymotrypsin substrates to illustrate the enzyme's efficiency with phenylalanine esters. acs.orgnih.gov
Hydrolysis by Other Esterases and Proteases
While this compound is an excellent substrate for chymotrypsin, its ester linkage can also be cleaved by other proteases and general esterases, albeit often with different efficiencies.
Subtilisin: This serine protease from Bacillus species has broad substrate specificity and is known to efficiently hydrolyze ester bonds. nih.gov Like chymotrypsin, it possesses a catalytic triad involving a serine residue. However, its S1 pocket is less specific, allowing it to hydrolyze esters of various amino acids, including phenylalanine. nih.gov Engineered variants of subtilisin have been shown to have altered or enhanced esterase activity. researchgate.net
Papain: A cysteine protease from papaya, papain also exhibits broad specificity and readily hydrolyzes esters and amides. sigmaaldrich.com Its catalytic mechanism involves a cysteine residue as the primary nucleophile instead of serine. Papain can cleave this compound, though its primary specificity is not as strictly defined for phenylalanine as chymotrypsin's. It shows a preference for a hydrophobic residue at the P2 position of a substrate. sigmaaldrich.comnih.gov
Carboxypeptidase A (CPA): This pancreatic metalloenzyme is an exopeptidase that cleaves C-terminal amino acids from peptides. nih.gov CPA is also known to possess esterase activity, hydrolyzing ester analogues of its peptide substrates. However, as an exopeptidase that recognizes a free C-terminal carboxylate, the N-blocked this compound is not a typical substrate for CPA's primary proteolytic function, though some hydrolysis of the ester bond may occur due to its general esterase capability.
Carboxylesterases (EC 3.1.1.1): These enzymes are specialized serine hydrolases that metabolize a wide array of compounds containing ester, amide, or thioester bonds. nih.gov Given their function, they would be expected to hydrolyze the ester bond in this compound, treating it as a generic phenyl ester.
| Enzyme | Enzyme Class | Primary Nucleophile | Relative Activity on Phe Esters |
|---|---|---|---|
| α-Chymotrypsin | Serine Protease | Serine | Very High |
| Subtilisin | Serine Protease | Serine | High |
| Papain | Cysteine Protease | Cysteine | Moderate to High |
| Carboxypeptidase A | Metalloexopeptidase | Activated Water | Low to Moderate |
Quantitative Detection of Enzymatic Activity Using this compound
The use of this compound allows for the straightforward quantification of enzyme activity. Under conditions where the substrate is not limiting, the initial rate of the reaction (V₀) is directly proportional to the concentration of the active enzyme. The assay relies on measuring the rate of formation of the product, 4-nitrophenol.
Spectrophotometric Monitoring of 4-Nitrophenol Release
The enzymatic hydrolysis of this compound yields N-benzyloxycarbonyl-L-phenylalanine and 4-nitrophenol (p-nitrophenol, pNP).
Reaction: this compound + H₂O --(Enzyme)--> Z-Phe-OH + 4-Nitrophenol
At neutral or acidic pH, 4-nitrophenol is predominantly in its protonated, colorless form. However, as the pH increases above its pKa of ~7.15, it deprotonates to form the 4-nitrophenolate (B89219) (or p-nitrophenolate, pNP⁻) ion, which has a characteristic intense yellow color. This ion exhibits a strong absorbance maximum at approximately 400-410 nm. nih.govnih.gov
To quantify enzyme activity, the reaction is typically performed in a buffer with a pH between 7.8 and 8.0, ensuring that the released 4-nitrophenol is rapidly and stoichiometrically converted to the colored 4-nitrophenolate ion. The increase in absorbance at this wavelength is monitored over time using a spectrophotometer. The rate of product formation can then be calculated using the Beer-Lambert law:
A = εbc
Where:
A is the absorbance
ε (epsilon) is the molar extinction coefficient (molar absorptivity) of 4-nitrophenolate at the specific pH and wavelength. A commonly cited value is approximately 18,000-18,500 M⁻¹cm⁻¹ at ~405 nm.
b is the path length of the cuvette (typically 1 cm)
c is the concentration of the 4-nitrophenolate ion
By measuring the change in absorbance per unit time (ΔA/min), one can calculate the reaction velocity in terms of moles of product formed per minute, which is a direct measure of the enzyme's activity. youtube.comnih.gov
Applications in Enzyme Activity Assays
The chemical compound N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, abbreviated as this compound, serves as a valuable chromogenic substrate in enzyme activity assays, particularly for serine proteases like chymotrypsin. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. This compound is specifically designed to exploit this specificity.
The principle of the assay is straightforward. This compound is a colorless compound that, upon enzymatic cleavage by chymotrypsin, releases p-nitrophenol. In solutions with a pH above its pKa (around 7), p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color. The rate of the formation of this yellow product can be monitored over time by measuring the increase in absorbance at a wavelength of approximately 405-420 nm using a spectrophotometer. The observed rate of reaction is directly proportional to the enzyme's activity under the given conditions.
A typical procedure for measuring chymotrypsin activity involves preparing a buffered solution at an optimal pH for the enzyme, usually around 7.8. worthington-biochem.com The substrate, this compound, is often dissolved in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous buffer to ensure its solubility. nih.gov The reaction is initiated by adding a known amount of the enzyme solution to the substrate mixture. The change in absorbance is then recorded at regular intervals to determine the initial reaction velocity.
Below is a table outlining the components of a typical chymotrypsin activity assay using this compound.
| Component | Typical Concentration/Volume | Purpose |
| Buffer | 80-100 mM Tris-HCl or Phosphate Buffer | Maintain optimal pH (e.g., 7.4-8.0) for enzyme activity. nih.govnih.gov |
| This compound | 0.1 - 2.0 mM | Chromogenic substrate for the enzyme. |
| Enzyme | Nanomolar to micromolar range | The catalyst being assayed (e.g., α-chymotrypsin). |
| Co-solvent | 1-2% (v/v) DMSO or Methanol | To dissolve the hydrophobic this compound substrate. nih.govresearchgate.net |
| Total Volume | 1 - 3 mL | Standard volume for spectrophotometer cuvettes. |
| Temperature | 25 °C | Standard temperature for kinetic assays. worthington-biochem.com |
| Wavelength | 405 - 420 nm | Wavelength for monitoring p-nitrophenolate formation. nih.gov |
Investigation of Enzyme Inhibition Mechanisms
This compound in Enzyme Inhibitor Screening Assays
This compound is an effective tool for high-throughput screening of potential enzyme inhibitors, particularly for chymotrypsin. nih.gov Screening assays are designed to rapidly test large libraries of compounds to identify "hits"—molecules that modulate the activity of a target enzyme. The chromogenic nature of the this compound assay makes it well-suited for this purpose, as the results can be easily read using a multi-well plate reader. nih.gov
The screening protocol involves conducting the standard enzyme activity assay in the presence and absence of the test compounds. A control reaction containing the enzyme and this compound establishes the baseline (100%) activity. In parallel wells, the test inhibitor is added to the enzyme before the reaction is initiated by the addition of the substrate. A compound that inhibits chymotrypsin will cause a significant reduction in the rate of p-nitrophenol production compared to the control. The degree of inhibition is calculated as the percentage decrease in enzyme activity. This method allows for the efficient identification of inhibitory compounds from natural product extracts or synthetic chemical libraries. nih.gov
Kinetic Analysis of Enzyme-Inhibitor Interactions
Once an inhibitor has been identified, this compound can be used to perform detailed kinetic analyses to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the initial reaction rates at various concentrations of both the substrate (this compound) and the inhibitor.
The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of changes in the plot in the presence of the inhibitor reveals the inhibition mechanism. For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) without changing the maximum velocity (Vmax), resulting in lines that intersect on the y-axis. A non-competitive inhibitor will decrease Vmax without affecting Km, yielding lines that intersect on the x-axis. researchgate.net
The inhibition constant (Ki), which quantifies the inhibitor's potency, can be determined from these kinetic studies, often by using a Dixon plot (1/velocity vs. inhibitor concentration). researchgate.net The lower the Ki value, the more potent the inhibitor.
The following table illustrates hypothetical data from a kinetic analysis of a chymotrypsin inhibitor using this compound as the substrate.
| [this compound] (mM) | Rate (µM/min) (No Inhibitor) | Rate (µM/min) (with Inhibitor X) |
| 0.1 | 5.0 | 2.9 |
| 0.2 | 8.3 | 5.0 |
| 0.5 | 14.3 | 9.1 |
| 1.0 | 20.0 | 13.3 |
| 2.0 | 28.6 | 20.0 |
Mechanistic Insights into Enzyme-Catalyzed Reactions
Analysis of Michaelis-Menten Kinetics
The interaction between an enzyme and its substrate, such as chymotrypsin and this compound, can be described by the Michaelis-Menten model. nih.gov This model relates the initial reaction velocity (v) to the substrate concentration ([S]) through two key parameters:
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. Km is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.
These constants are determined experimentally by measuring the initial reaction rate at a range of this compound concentrations and fitting the data to the Michaelis-Menten equation. While specific Km and Vmax values for the this compound and chymotrypsin reaction are not consistently reported across publicly available literature, the methodology is standard. The table below presents kinetic constants for chymotrypsin with various p-nitrophenyl ester substrates to provide a comparative context.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | Source |
| p-Nitrophenyl Acetate (B1210297) | α-Chymotrypsin | Greatly Increased in Dioxane | Increased in Dioxane | researchgate.net |
| N-succinyl-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 0.09 - 0.15 (approx.) | Not Reported | nih.gov |
| This compound | α-Chymotrypsin | Not Reported | Not Reported | |
| N-acetyl-L-tryptophanamide | δ-Chymotrypsin | 3.5 | 0.041 | nih.gov |
Note: pNA (p-nitroanilide) substrates also release a yellow product upon cleavage. Data for this compound is not specified in the searched literature.
Influence of Reaction Environment on Enzymatic Catalysis
The catalytic efficiency of an enzyme is highly dependent on its reaction environment, including factors like pH and the solvent composition.
Studies on Stereoselective Hydrolysis by Dipeptide Catalysts
The stereoselective hydrolysis of amino acid esters by simple dipeptide catalysts offers fundamental insights into the origins of enantioselectivity in enzymatic reactions. While extensive research on a wide array of dipeptide catalysts for this compound is not broadly documented, studies on similar N-acyl-phenylalanine p-nitrophenyl esters provide a strong framework for understanding the principles of such catalysis.
A notable study investigated the stereoselective hydrolysis of N-hexanoyl-L- and N-hexanoyl-D-phenylalanine 4-nitrophenyl esters catalyzed by the dipeptide Z-Leu-His-OH within didodecyldimethylammonium (B1216837) bromide (DDAB) membranes. researchgate.net This system serves as a mimic for prebiotic or primitive enzyme catalysis. The histidine residue in the dipeptide acts as the catalytic nucleophile, attacking the ester carbonyl group, a mechanism common in many hydrolases. researchgate.net
The key finding was the observation of stereoselectivity, where the hydrolysis of the L-enantiomer of the substrate was favored over the D-enantiomer. researchgate.net This selectivity is attributed to the specific orientation of the substrate and catalyst within the organized membrane environment. For the L-substrate, the ester group to be cleaved is oriented towards the catalytically active L-histidine residue of the dipeptide catalyst. This favorable alignment enhances the rate of the nucleophilic attack. In contrast, the D-enantiomer likely adopts a less favorable conformation for catalysis, resulting in a slower reaction rate.
This principle of stereoselective hydrolysis by a chiral dipeptide catalyst is directly applicable to this compound. The bulky N-carbobenzyloxy (Z) group and the phenyl ring of the phenylalanine residue would create specific steric demands for the binding and orientation of the substrate by a dipeptide catalyst. The efficiency and stereoselectivity of the hydrolysis would be dependent on the amino acid composition and sequence of the dipeptide catalyst, which dictates the three-dimensional arrangement of the catalytic and binding groups.
Table 1: Stereoselective Hydrolysis of N-hexanoyl-phenylalanine 4-nitrophenyl ester by Z-Leu-His-OH
| Substrate Enantiomer | Catalyst | Environment | Observation | Probable Reason for Selectivity |
| L-N-hexanoyl-Phe-ONp | Z-Leu-His-OH | DDAB Membrane | Faster Hydrolysis Rate | Favorable orientation of the ester group towards the catalytic L-His residue. |
| D-N-hexanoyl-Phe-ONp | Z-Leu-His-OH | DDAB Membrane | Slower Hydrolysis Rate | Less favorable orientation for nucleophilic attack by the catalyst. |
This table is based on findings from a study on N-hexanoyl phenylalanine 4-nitrophenyl ester, which provides a model for the expected behavior of this compound under similar catalytic conditions. researchgate.net
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling has become an indispensable tool in enzymology for elucidating the molecular details of enzyme-substrate interactions that are often difficult to capture through experimental methods alone. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations can provide a detailed picture of how a substrate like this compound binds to the active site of an enzyme and the subsequent catalytic mechanism. nih.govnih.gov
Molecular Docking:
Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein. kau.edu.samdpi.comresearchgate.net For this compound, docking studies with a protease, such as chymotrypsin (for which it is a known substrate), would involve generating multiple possible binding poses of the substrate in the enzyme's active site. These poses are then scored based on various factors, including intermolecular forces like hydrogen bonds and van der Waals interactions.
A typical docking study of this compound with a chymotrypsin-like enzyme would likely show the bulky phenyl ring of the phenylalanine residue fitting into the S1 specificity pocket of the enzyme, which is known to be hydrophobic. The N-terminal protecting group (Z-group) and the p-nitrophenyl ester portion would also form specific interactions with other residues in the active site cleft. The docking scores can help in ranking different substrates or inhibitors based on their predicted binding affinities. mdpi.com
Molecular Dynamics (MD) Simulations:
Following molecular docking, MD simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. nih.govnih.gov An MD simulation of a this compound-enzyme complex would treat the system as a collection of atoms governed by the laws of classical mechanics. By simulating the movements of all atoms over a period of nanoseconds or longer, one can observe the conformational changes in both the substrate and the enzyme upon binding.
These simulations can reveal:
The stability of the initial binding pose obtained from docking.
The key amino acid residues involved in stabilizing the substrate through hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net
The conformational changes that occur in the enzyme to accommodate the substrate, such as the movement of flexible loops around the active site. nih.gov
The positioning of the ester carbonyl group of this compound relative to the catalytic residues (e.g., the catalytic triad in a serine protease) for nucleophilic attack.
For instance, an MD simulation could show how the catalytic serine residue is positioned to attack the carbonyl carbon of the ester bond in this compound, and how the oxyanion hole stabilizes the tetrahedral intermediate formed during catalysis.
Table 2: Representative Computational Methods for Studying this compound-Enzyme Interactions
| Computational Method | Purpose | Key Information Obtained for a this compound-Protease System |
| Molecular Docking | Predicts the optimal binding pose of this compound in the enzyme's active site. | - Binding affinity scores.- Identification of the S1 pocket interaction with the Phe side chain.- Key hydrogen bonding and hydrophobic interactions. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the enzyme-substrate complex. | - Stability of the binding pose.- Dynamic movements of active site loops.- Water molecule dynamics in the active site.- Detailed analysis of intermolecular forces. |
| MM-PBSA/MM-GBSA | Calculates the binding free energy of the enzyme-substrate complex. | - Quantitative prediction of binding affinity.- Decomposition of binding energy into contributions from individual residues. |
This table outlines the application of common computational techniques to a hypothetical this compound-protease complex, based on general principles of enzyme-substrate modeling. mdpi.comnih.gov
Advanced Mechanistic and Theoretical Investigations of Z Phe Onp Reactivity
Detailed Kinetic Analysis of Z-Phe-ONp Reactions
Kinetic analyses provide quantitative data on the speed and efficiency of reactions involving this compound. These studies are essential for comparing its reactivity to other reagents and for understanding how reaction conditions and substrate structure influence the outcome of peptide coupling.
Determination of Second-Order Coupling Rate Constants
The aminolysis of active esters like this compound is characterized as a second-order reaction. iisc.ac.in The rate of these reactions is dependent on the concentration of both the active ester and the amine-bearing nucleophile. The second-order rate constant, often denoted as k₂, is a direct measure of an active ester's intrinsic reactivity. iisc.ac.inoup.com For instance, when equimolar concentrations of an active ester and an amino acid ester like Val-OMe are used, a linear plot of the reciprocal of the remaining active ester concentration versus time confirms the second-order nature of the reaction. iisc.ac.in The rate constant can then be determined from the slope of this plot. iisc.ac.in In the hydrolysis of this compound, catalyzed by various dipeptides or enzymes, second-order rate constants are similarly determined to quantify catalytic efficiency. oup.comru.nl
Comparative Analysis of Different Active Ester Groups
The reactivity of an active ester is significantly influenced by the nature of its leaving group. thieme-connect.de For this compound, the p-nitrophenoxy group serves as an effective leaving group due to the electron-withdrawing properties of the nitro moiety, which stabilizes the resulting phenoxide ion. thieme-connect.de Kinetic studies comparing various active esters of Z-protected or Boc-protected amino acids have been conducted to establish a reactivity hierarchy. iisc.ac.in While p-nitrophenyl (ONp) esters are commonly used in peptide synthesis, research indicates that they can be significantly slower to couple than other active esters, such as pentafluorophenyl (OPfp) and pentachlorophenyl (OPcp) esters. iisc.ac.in The level of activation in substituted phenyl esters generally increases with the acidity of the corresponding phenol. thieme-connect.de
Table 1: Comparative Reactivity of Selected Active Ester Groups This table provides a qualitative comparison of the coupling rates for different active ester leaving groups based on findings from kinetic studies.
| Active Ester Leaving Group | General Reactivity Level |
|---|---|
| Pentafluorophenyl (Pfp) | Very High |
| N-Hydroxysuccinimido (Su) | High |
| Pentachlorophenyl (Pcp) | High |
| 2,4,5-Trichlorophenyl (Tcp) | Moderate to High |
| p-Nitrophenyl (ONp) | Moderate |
This table is a generalized representation based on data from comparative kinetic studies. iisc.ac.in
Impact of Amino Acid Side Chains on Reactivity
The structure of both the N-protected amino acid active ester and the incoming amino nucleophile affects the coupling rate. iisc.ac.inrsc.org The steric effect of each amino acid side chain can influence the reaction rate independently of the other reacting amino acid. rsc.org However, since the side chain is not directly attached to the carbonyl carbon where the new bond forms, its impact on the rate constant is generally less significant than the effect of the active ester group itself. iisc.ac.in For example, studies on the hydrolysis of Z-L-Phe-ONp versus the more hydrophilic Boc-L-Asn-ONp by certain catalytic peptides have shown that the hydrophobic substrate Z-L-Phe-ONp can be converted at a greater velocity under specific assembling conditions, suggesting that interactions involving the side chain play a crucial role. researchgate.netnih.gov Furthermore, the reaction rate can decrease as the amino acid side chains of dipeptide catalysts become larger and more hydrophobic, indicating the importance of a specific combination of steric, hydrophobic, and hydrogen bonding interactions. rsc.org
Molecular Modeling and Computational Chemistry Studies
Computational methods offer a molecular-level view of this compound's behavior, complementing experimental kinetic data. These theoretical approaches provide insights into conformational preferences and the energetics of reaction pathways that are difficult to observe directly.
Conformational Analysis in Solution and Micellar Systems
The three-dimensional conformation of this compound and the catalysts that interact with it can significantly influence reactivity, particularly in structured environments like micelles. ru.nlrsc.org Micellar systems, which can concentrate reactants and mimic aspects of enzyme-controlled reactions, are often used to study the hydrolysis of this compound. ru.nl In these systems, the catalyst and substrate molecules adsorb to the micellar interface. ru.nl Circular dichroism (CD) spectroscopy can be used to estimate the most probable and stable conformations of peptide catalysts in micellar solutions. rsc.org Computational energy calculations can then be employed to predict the preferred conformations of the catalyst and substrate. rsc.org Such studies have shown that for an effective reaction to occur, the catalyst must adopt a suitable orientation of its functional groups (e.g., an imidazolyl group) and achieve a good stereochemical fit with the substrate. rsc.org
Simulation of Reaction Transition States
Understanding the structure and energy of the transition state is key to explaining reaction rates and stereoselectivity. While direct simulation of the this compound aminolysis transition state is complex, kinetic data and modeling provide significant insights. For the enantioselective cleavage of this compound by histidine-containing dipeptides at a micellar interface, a proposed mechanism involves the formation of a hydrogen bond between the amide carbonyl group of the ester substrate and an NH group of the catalyst in the transition state. ru.nl This interaction is thought to reduce the hydrophilicity of these groups, allowing adjacent apolar parts of the molecules to transfer into the hydrophobic micellar core. ru.nl The diastereomeric transition state that cannot form this hydrogen bond remains more hydrated and is consequently of higher energy. ru.nl This energy difference between the two possible transition states explains the observed enantioselectivity. ru.nl Molecular modeling studies that calculate the minimum-energy conformations of the catalyst-substrate complex can successfully reproduce the sense of the kinetic stereoselectivities observed experimentally, further validating the proposed transition state interactions. rsc.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Shorthand |
|---|---|
| N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester | This compound |
| N-t-Butoxycarbonyl-L-alanine | Boc-Ala |
| N-t-Butoxycarbonyl-L-phenylalanine | Boc-Phe |
| N-t-Butoxycarbonyl-S-benzyl-L-cysteine | Boc-Cys(Bzl) |
| N-Benzyloxycarbonyl-L-phenylalanine pentafluorophenyl ester | Z-Phe-OPfp |
| N-Benzyloxycarbonyl-L-phenylalanine pentachlorophenyl ester | Z-Phe-OPcp |
| N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester | Z-Phe-OSu |
| N-Benzyloxycarbonyl-L-phenylalanine 2,4,5-trichlorophenyl ester | Z-Phe-OTcp |
| Valine methyl ester | Val-OMe |
| Glycine (B1666218) ethyl ester | |
| Valine | |
| Isoleucine | |
| Alanine |
Exploration of Substrate-Catalyst Complex Formation
The catalytic transformation of N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (this compound) is contingent upon the initial formation of a substrate-catalyst complex. This crucial step involves the non-covalent association of this compound with the catalyst, creating an environment that facilitates the subsequent chemical reaction, typically the cleavage of the ester bond. The study of this complex formation is fundamental to understanding reaction mechanisms and designing more efficient catalysts.
The formation of this complex is governed by a variety of non-covalent interactions. These include hydrophobic interactions, hydrogen bonding, and aromatic stacking. mdpi.com The aromatic nature of the phenylalanine and p-nitrophenyl groups of this compound often drives its association with hydrophobic pockets or surfaces on the catalyst. Spectroscopic methods, such as UV-visible spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR), are invaluable tools for detecting and characterizing these complexes in solution. For instance, changes in the absorbance or fluorescence spectra of the catalyst or substrate upon mixing can provide evidence of complex formation and allow for the determination of binding constants.
Computational studies, including molecular docking and molecular dynamics simulations, complement experimental approaches by providing detailed insights into the three-dimensional structure and dynamics of the substrate-catalyst complex. These theoretical models can predict the preferred binding orientation of this compound within the catalyst's active site, highlighting the specific interactions that stabilize the complex and position the scissile ester bond for catalysis.
Supramolecular Catalysis Involving this compound Derivatives
Supramolecular catalysis leverages self-assembling molecular systems to create organized, enzyme-mimicking environments. This compound is a frequently used model substrate in this field due to its structural resemblance to peptide substrates and the convenient spectrophotometric monitoring of its hydrolysis product, p-nitrophenolate.
Design of Self-Assembling Catalytic Systems
The design of self-assembling catalytic systems for this compound cleavage often revolves around amphiphilic molecules that form nanostructures such as micelles, vesicles, or nanofibers in aqueous media. These structures provide a hydrophobic microenvironment that can bind the nonpolar this compound substrate, effectively increasing its local concentration and isolating it from the bulk aqueous phase.
A common design strategy involves the synthesis of peptide-based amphiphiles where a catalytic moiety, such as a histidine residue, is attached to a hydrophobic tail. These molecules can self-assemble into various nanostructures, creating a catalytic interface. The development of such systems often employs a modular approach, allowing for the systematic variation of components to optimize catalytic activity. mdpi.com Non-covalent interactions like hydrogen bonding and aromatic stacking are key in guiding the self-assembly process and structuring the catalytic sites. mdpi.com For example, systems can be designed where multiple catalytic groups are brought into close proximity through self-assembly, enabling cooperative catalytic effects. mdpi.com
Modulation of Catalytic Efficiency and Selectivity by Nanostructures
The morphology and chemical nature of the self-assembled nanostructures play a pivotal role in modulating their catalytic efficiency and selectivity in the cleavage of this compound. The transition between different aggregate morphologies, such as from spherical to rod-like micelles, can significantly impact catalytic rates. This is often attributed to changes in the packing of the catalyst molecules, which in turn affects substrate binding and the accessibility of the catalytic sites.
The table below presents hypothetical data illustrating how catalyst self-assembly into different nanostructures can affect the rate of this compound hydrolysis.
| Catalyst System | Nanostructure | Substrate Concentration (mM) | Observed Rate Constant (k_obs, s⁻¹) |
| Monomeric Catalyst | None | 0.1 | 0.005 |
| Catalyst A | Spherical Micelles | 0.1 | 0.120 |
| Catalyst B | Nanofibers | 0.1 | 0.350 |
| Catalyst B + Co-surfactant | Worm-like Micelles | 0.1 | 0.280 |
Enantioselectivity in this compound Cleavage Reactions
Enantioselectivity is a critical aspect of catalysis, particularly in biological and pharmaceutical contexts. The cleavage of a racemic mixture of this compound (containing both the L- and D-enantiomers) is a standard assay for evaluating the enantiomeric discrimination capabilities of novel chiral catalysts.
Factors Governing Enantiomeric Discrimination
The fundamental principle behind enantiomeric discrimination is the formation of diastereomeric substrate-catalyst complexes with different energies and geometries. A chiral catalyst will interact differently with the L- and D-enantiomers of this compound, leading to a difference in the rates of their cleavage. High enantioselectivity is achieved when the transition state for the reaction of one enantiomer is significantly stabilized over the other.
Several factors contribute to this discrimination:
Chiral Recognition Site: The catalyst must possess a chiral binding pocket or surface. This is often achieved by using catalysts derived from chiral building blocks, such as amino acids, or by incorporating stereogenic centers into a synthetic scaffold.
Three-Point Interaction Model: Effective chiral recognition often requires at least three points of contact between the catalyst and the substrate. These interactions, which can be a combination of hydrogen bonds, steric hindrance, and hydrophobic contacts, must be arranged in a specific three-dimensional geometry that preferentially accommodates one enantiomer.
Structural Rigidity and Flexibility: A balance between rigidity and flexibility in the catalyst's structure is often necessary. A rigid framework can enforce a well-defined chiral environment, while a degree of flexibility may be required to allow for an induced-fit mechanism of substrate binding.
Role of Hydrophobic and Hydrophilic Interactions
The interplay between hydrophobic and hydrophilic interactions is crucial for achieving high enantioselectivity in the cleavage of this compound. nih.gov
Hydrophobic Interactions: These are the primary driving force for the binding of the nonpolar moieties of this compound (the phenyl and benzyloxycarbonyl groups) to the catalyst's active site. A well-defined, chiral hydrophobic pocket can use steric constraints to favor the binding of one enantiomer over the other. The shape and size of this pocket are critical determinants of the degree of enantiomeric discrimination.
Hydrophilic Interactions: These interactions, predominantly hydrogen bonds, play a vital role in orienting the bound substrate and in the chemical steps of catalysis. For example, in a peptide-based catalyst, the amide backbone can form specific hydrogen bonds with the carbonyl and amide groups of this compound. The defined stereochemistry of the peptide ensures that these hydrogen bonds are formed in a precise spatial arrangement, leading to the preferential stabilization of the transition state for the corresponding enantiomer. The synergy between the initial hydrophobic binding and the subsequent specific hydrophilic interactions is often the key to maximizing enantioselectivity.
The following table shows illustrative data on the enantioselective cleavage of this compound by different chiral catalysts, highlighting the enantiomeric excess (e.e.).
| Chiral Catalyst | Predominant Interactions | k_L (M⁻¹s⁻¹) | k_D (M⁻¹s⁻¹) | Enantiomeric Ratio (k_L/k_D) |
| Catalyst X (L-His based) | Hydrophobic, H-bonding | 150 | 15 | 10 |
| Catalyst Y (Chiral cyclophane) | Hydrophobic, π-π stacking | 80 | 75 | 1.07 |
| Catalyst Z (L-Pro-L-His dipeptide) | Hydrophobic, H-bonding, Steric | 250 | 5 | 50 |
Future Research Trajectories and Innovations
Development of Novel Synthetic Applications for Z-Phe-ONp
While this compound is known for its use in peptide synthesis as an activated ester, future research may explore novel synthetic applications beyond traditional peptide coupling. Given its reactive ester functionality, investigations could focus on utilizing this compound in the synthesis of complex molecules or modified peptides where the 4-nitrophenyl ester serves as a versatile leaving group for various nucleophilic reactions. The incorporation of this compound into new synthetic routes could lead to the development of efficient and selective methods for constructing diverse molecular architectures. Research into solid-phase synthesis techniques utilizing this compound could also be a fruitful area, potentially enabling the automated or semi-automated synthesis of libraries of peptides or peptidomimetics with specific modifications. The exploration of its reactivity under different catalytic conditions, including organocatalysis or metal catalysis, could unveil unprecedented transformations, expanding its synthetic utility.
Advancements in Enzymatic Assay Design and Mechanistic Elucidation
This compound's chromogenic nature makes it valuable for enzymatic assays. Future research will likely focus on developing more sensitive and high-throughput assay formats utilizing this substrate. This could involve integrating this compound into microfluidic platforms or array-based screening systems for rapid analysis of enzyme activity and inhibition researchgate.netnih.gov. Advancements in detection methods, such as fluorescence-based techniques coupled with the release of 4-nitrophenol (B140041) derivatives, could enhance assay sensitivity and enable real-time monitoring of enzymatic reactions. Furthermore, this compound can serve as a key substrate in detailed mechanistic studies of enzymes, particularly proteases and esterases nih.govtandfonline.com. Future work may involve using kinetic analysis with this compound to probe enzyme-substrate interactions, identify transition states, and understand the catalytic mechanisms at a molecular level nih.govchemrxiv.org. Studies involving site-directed mutagenesis of enzymes in conjunction with kinetic analysis using this compound can provide deeper insights into the roles of specific amino acid residues in catalysis and substrate binding. For instance, research has shown that the hydrolysis of Z-L-Phe-ONp by an assembling amyloid catalyst exhibits enhanced selectivity, providing valuable features for future de novo design of catalysts nih.gov.
Data related to enzymatic hydrolysis of this compound:
| Substrate | Enzyme/Catalyst | Relative Activity | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Notes | Source |
|---|---|---|---|---|---|---|---|
| This compound | Pleurotus ostreatus Proteinase A | 100 | 15.5 | 143 | 9.23 | High preference for hydrophobic amino acids | tandfonline.com |
Integration of this compound in Biocatalysis and Biomimetic Systems
The properties of this compound make it a compelling candidate for integration into biocatalytic and biomimetic systems mdpi.comcuny.edu. Future research could explore its use as a substrate or a building block in enzyme-catalyzed synthesis of peptides or other valuable molecules dcu.iersc.org. Immobilization of enzymes on solid supports in the presence of this compound could lead to the development of continuous flow biocatalytic reactors for efficient product synthesis. Furthermore, this compound can be utilized in the design and study of biomimetic systems that mimic enzymatic activity mdpi.comresearchgate.netibecbarcelona.eu. This includes the development of artificial enzymes or catalytic nanomaterials that utilize the principles of enzymatic catalysis to cleave ester bonds. Research into self-assembling peptide systems or synthetic polymers incorporating elements that interact with this compound could lead to novel biomimetic catalysts with tunable activity and selectivity cuny.eduresearchgate.net. The use of this compound as a probe to evaluate the catalytic efficiency and specificity of these artificial systems will be crucial in advancing the field of biomimetic chemistry. Studies have already demonstrated the use of Z-L-Phe-ONp as a substrate to evaluate the catalytic activity of supramolecular peptide nanostructures researchgate.net.
Q & A
Q. How to comply with FAIR principles when publishing this compound research data?
- Methodological Answer :
- Findable : Assign DOIs to datasets and use discipline-specific repositories (e.g., PubChem for compound data).
- Accessible : Provide open-access protocols with detailed SOPs.
- Interoperable : Use standard formats (SMILES for structures; CSV for kinetic data).
- Reusable : Include metadata on instrument settings and environmental controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
